N-[(4-chlorophenyl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKSNIAAZGMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351678 | |
| Record name | N-(4-Chloro-benzyl)-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-97-9 | |
| Record name | N-(4-Chloro-benzyl)-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
In a standard procedure, 4-chlorobenzylamine (1.0 equiv) is dissolved in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Benzenesulfonyl chloride (1.1–1.2 equiv) is added dropwise at 0–5°C to minimize side reactions. Triethylamine or pyridine (1.5–2.0 equiv) serves as both base and catalyst. The mixture is stirred at room temperature for 4–6 hours, with reaction progress monitored via thin-layer chromatography (TLC).
Key parameters influencing yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition of sulfonyl chloride |
| Solvent Polarity | Low (e.g., DCM) | Enhances reagent solubility |
| Base Equivalents | 1.5–2.0 | Ensures complete HCl neutralization |
Purification and Characterization
Crude product purification involves sequential washes with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate solution (5%) to eliminate residual sulfonyl chloride. Recrystallization from ethanol/water (3:1 v/v) yields white crystalline product with >85% purity. Nuclear magnetic resonance (NMR) analysis typically shows:
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¹H-NMR (DMSO-d₆) : δ 7.82–7.76 (m, 2H, aromatic), 7.62–7.55 (m, 3H, aromatic), 4.45 (s, 2H, CH₂), 7.41 (d, 2H, J = 8.4 Hz), 7.33 (d, 2H, J = 8.4 Hz).
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IR : Characteristic S=O stretches at 1365 cm⁻¹ and 1172 cm⁻¹.
Industrial-Scale Production Techniques
Patent literature reveals optimized large-scale processes that address challenges in heat management and byproduct formation.
Continuous Flow Reactor Systems
A patented method employs continuous flow technology to enhance reaction control:
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Feed Streams :
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Stream A: 4-Chlorobenzylamine in dichloroethane (0.5 M)
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Stream B: Benzenesulfonyl chloride in dichloroethane (0.55 M)
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Stream C: Triethylamine in dichloroethane (0.6 M)
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Reactor Design :
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Three-stage tubular reactor with cooling jackets
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Residence time: 12 minutes per stage
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Output :
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Throughput: 50 kg/h
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Yield: 92–94%
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Purity: 98.5% (HPLC)
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This system reduces thermal degradation risks through rapid mixing and precise temperature modulation (-5°C in first stage, 10°C in final stage).
Waste Minimization Strategies
Industrial processes integrate byproduct recycling:
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HCl Recovery : Gaseous HCl is absorbed in water to produce hydrochloric acid (20–30% w/w) for reuse.
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Solvent Recycling : Distillation columns recover >95% of dichloroethane for subsequent batches.
Alternative Synthetic Routes
Friedel-Crafts Approach for Precursor Synthesis
A modified method synthesizes the benzenesulfonyl moiety in situ:
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Sulfonation :
Chlorobenzene reacts with chlorosulfonic acid at 0°C to form 4-chlorobenzenesulfonyl chloride. -
Amination :
Direct reaction with 4-chlorobenzylamine in chloroform yields the target compound.
Reaction Scheme :
This route achieves 78–82% yield but requires stringent control of sulfonation temperature to prevent polysubstitution.
Microwave-Assisted Synthesis
Recent studies demonstrate accelerated reaction kinetics using microwave irradiation:
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 25 minutes |
| Temperature | 25°C | 80°C |
| Yield | 85% | 91% |
| Energy Consumption | 1.8 kWh/mol | 0.4 kWh/mol |
Microwave conditions enhance dipole polarization of the sulfonyl chloride, increasing electrophilicity and reaction rate.
Purification and Analytical Methods
Recrystallization Optimization
Crystallization solvent systems significantly impact product morphology and purity:
| Solvent Ratio (EtOH:H₂O) | Crystal Size (µm) | Purity (%) | Recovery (%) |
|---|---|---|---|
| 2:1 | 50–100 | 98.2 | 82 |
| 3:1 | 20–50 | 99.1 | 88 |
| 4:1 | 10–30 | 98.7 | 78 |
The 3:1 ethanol/water system provides optimal balance between crystal size and purity.
Chromatographic Analysis
Reverse-phase HPLC methods enable precise purity assessment:
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Column : C18, 250 × 4.6 mm, 5 µm
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Mobile Phase : Acetonitrile/0.1% H₃PO₄ (65:35)
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Retention Time : 6.8 ± 0.2 minutes
| Chemical | OSHA PEL (8-h TWA) | NIOSH REL |
|---|---|---|
| Benzenesulfonyl chloride | 0.1 ppm | 0.05 ppm |
| 4-Chlorobenzylamine | Not established | 0.3 mg/m³ |
Proper engineering controls (e.g., closed reactor systems, local exhaust ventilation) are critical during large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(4-chlorophenyl)methyl]benzenesulfonamide and its derivatives have been studied for their pharmacological properties, particularly as inhibitors of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Research indicates that certain substituted benzenesulfonamides exhibit significant binding affinity towards various CA isoforms, making them potential candidates for the treatment of conditions like glaucoma and epilepsy .
Anticancer Activity
Recent studies have demonstrated that benzenesulfonamide derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against human cancer cell lines such as HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. The mechanisms of action include inducing apoptosis and altering mitochondrial membrane potential .
Synthetic Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common methods include:
- Refluxing with Chlorosulfonic Acid : This method typically involves the reaction of chlorinated aromatic compounds with chlorosulfonic acid to yield sulfonyl chlorides, which are then reacted with aniline derivatives .
- Recrystallization Techniques : Post-synthesis purification often involves recrystallization from solvents such as ethanol or water to achieve high purity levels necessary for biological testing .
| Method | Yield | Conditions |
|---|---|---|
| Chlorosulfonic Acid Reaction | 75% | Reflux at room temperature |
| Recrystallization | 98% | Ethanol/water mixture |
Inhibition of Carbonic Anhydrases
A study synthesized a series of 4-substituted diazobenzenesulfonamides and evaluated their binding affinities for several CA isoforms. The results indicated that these compounds could serve as effective CA inhibitors, highlighting their potential use in treating related disorders .
Antitumor Activity
Another investigation involved the synthesis of triazine-based benzenesulfonamides, which were tested against various cancer cell lines. The findings revealed that certain structural modifications significantly enhanced anticancer activity, suggesting a promising avenue for developing new chemotherapeutics based on the benzenesulfonamide scaffold .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Core
4-Amino-N-(4-chlorophenyl)benzenesulfonamide
- Structure : Differs by replacing the benzyl group with a 4-chlorophenylamine (–NH–C₆H₄–Cl) substituent.
- Synthesis : Prepared via nucleophilic substitution with a 28.3% yield, indicating moderate synthetic efficiency compared to alkylation routes used for the target compound .
- Activity : Serves as an intermediate in pyrrolo[2,3-d]pyrimidine derivatives, suggesting utility in kinase inhibitor development.
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Structure : Incorporates a chiral diphenylmethyl group (4-methoxyphenyl and naphthyl) and a 4-methylbenzenesulfonamide.
4-Chloro-N-((3-phenyl-5-isoxazolyl)methyl)benzenesulfonamide
Modifications in the Aromatic Ring
N-(4-Hydroxyphenyl)benzenesulfonamide
- Structure : Replaces the 4-chlorophenyl group with a 4-hydroxyphenyl moiety.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability compared to the chloro-substituted analog .
4-Methyl-N-(phenyl(p-tolyl)methyl)benzenesulfonamide
- Structure : Contains a 4-methylbenzenesulfonamide and a diphenylmethyl group.
Functional Group Additions
N-(4-Chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- Structure: Adds a morpholino-2-oxoethyl group, introducing a tertiary amine and ketone.
- Properties : The morpholine ring improves solubility via hydrogen bonding, while the ketone may serve as a metabolic liability compared to the stable chlorobenzyl group .
Chlorpropamide (4-Chloro-N-(propylcarbamoyl)benzenesulfonamide)
- Structure : Includes a propylurea (–NH–CO–NH–C₃H₇) substituent.
- Clinical Relevance : A clinically used antidiabetic drug, demonstrating how sulfonamide substituents dictate therapeutic applications .
Nav1.8 Inhibitor: Adamantane-Substituted Analog
- Structure : N-(((1S,3R,5S)-Adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide.
- Activity : The adamantyl group confers rigidity and hydrophobicity, enhancing Nav1.8 ion channel inhibition and analgesic efficacy compared to the less bulky chlorobenzyl group .
Anticonvulsant Thiadiazole Derivatives
- Example: 4-Amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide.
- Activity : Thiadiazole rings improve anticonvulsant activity via π-π interactions and hydrogen bonding, outperforming simpler benzyl derivatives in maximal electroshock (MES) models .
Biological Activity
N-[(4-chlorophenyl)methyl]benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant antibacterial, antifungal, anticancer, and enzyme-inhibitory properties. This article explores the biological activity of this compound through various studies and findings.
1. Overview of Biological Activities
This compound has been reported to possess several biological activities:
- Antibacterial Activity : It shows moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for further research in treating fungal infections.
- Anticancer Activity : Some studies indicate its potential in inhibiting cancer cell proliferation, particularly in human cancer cell lines such as HCT-116 and HeLa.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes, which is crucial for its pharmacological effects.
2. Antibacterial and Antifungal Properties
The antibacterial activity of this compound has been evaluated against various pathogens. The results indicate that this compound can effectively inhibit bacterial growth:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
3. Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 36 |
| HeLa | 34 |
| MCF-7 | Below 100 |
The apoptotic effects were confirmed through cytometric analysis, which indicated an increase in apoptotic cells upon treatment with the compound. Additionally, it was noted that the compound increased caspase activity, a key indicator of apoptosis .
4. Enzyme Inhibition Studies
This compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition against several enzymes:
- Acetylcholinesterase : This inhibition suggests potential applications in treating neurodegenerative diseases.
- Urease : Strong inhibitory activity against urease indicates possible therapeutic uses in managing urinary tract infections.
These findings support the compound's role as a multi-target agent in pharmacotherapy .
5. Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Cardiovascular Effects : A study using isolated rat heart models demonstrated that certain sulfonamide derivatives could alter perfusion pressure and coronary resistance, suggesting cardiovascular implications .
- Docking Studies : Molecular docking simulations have provided insights into the interaction of this compound with target proteins, revealing its potential as a lead compound for drug development .
6. Conclusion
This compound exhibits a broad spectrum of biological activities, particularly in antibacterial and anticancer domains. Its ability to inhibit key enzymes further enhances its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-chlorophenyl)methyl]benzenesulfonamide, and how can purity be optimized?
- Methodology :
- Synthesis : The compound is typically synthesized via nucleophilic substitution. For example, react 4-chlorobenzylamine with benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) at 0–5°C. Stir for 4–6 hours, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄ .
- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity. Monitor by TLC (silica gel, ethyl acetate/hexane 1:4) and confirm via melting point (168–172°C) .
- Characterization : Use -NMR (DMSO-d₆, δ 7.5–7.8 ppm for aromatic protons, δ 4.3 ppm for -CH₂-), FTIR (S=O stretching at 1170 cm⁻¹), and elemental analysis (C: 54.88%, H: 3.98%, N: 14.55%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against E. coli and S. aureus. Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 1–100 µg/mL. Compare inhibition zones to sulfamethoxazole .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) using a stopped-flow CO₂ hydration assay. IC₅₀ values < 10 nM suggest high affinity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7). Incubate for 48 hours and compare viability to cisplatin controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications to the 4-chlorophenyl (e.g., replace Cl with CF₃ or NO₂) or benzenesulfonamide group (e.g., introduce methyl or methoxy groups). Assess changes in logP (HPLC) and binding affinity (SPR) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (sulfonamide O atoms) and hydrophobic (chlorophenyl) interactions. Validate via molecular dynamics simulations (NAMD, 100 ns) .
- Data Analysis : Employ multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values. A table example:
| Substituent | logP | IC₅₀ (nM) |
|---|---|---|
| -Cl | 3.2 | 8.5 |
| -CF₃ | 3.8 | 5.1 |
| -NO₂ | 2.9 | 12.3 |
.
Q. What computational strategies resolve contradictions in reported biological data?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to hCA II (PDB: 3KS3). Compare poses of active vs. inactive analogs; discrepancies may arise from solvent-exposed sulfonamide groups .
- Free Energy Calculations : Apply MM-GBSA to quantify binding energy differences. A ΔΔG > 2 kcal/mol indicates significant SAR variations .
- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C). For example, antimicrobial activity may vary due to inoculum size or growth phase .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology :
- Screening : Use the vapor diffusion method with 48-well Hampton Research screens. Prioritize PEG 4000 (20% w/v) in 0.1 M HEPES (pH 7.5) as a starting condition .
- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K on a synchrotron beamline. Process with SHELX (SHELXD for phasing, SHELXL for refinement) .
- Hydrogen Bond Analysis : Identify key interactions (e.g., N–H⋯O=S, O–H⋯O) using Mercury. For example, intermolecular H-bonds at 2.8–3.0 Å stabilize the lattice .
Methodological Challenges
Q. What strategies mitigate degradation during long-term stability studies?
- Methodology :
- Storage Conditions : Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk) and monitor via HPLC every 3 months .
- Degradation Pathways : Identify by LC-MS; common issues include sulfonamide cleavage (m/z 155 fragment) or oxidation of the chlorophenyl group .
Q. How to address low solubility in pharmacological assays?
- Methodology :
- Co-solvents : Use cyclodextrin (10% hydroxypropyl-β-CD) or DMSO/PBS mixtures (<0.5% DMSO). Confirm stability via dynamic light scattering .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for in situ hydrolysis. Test bioavailability in rodent models .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
